Rhenium selenide (ReSe2)

Band gap engineering 2D semiconductor Optoelectronics

Rhenium diselenide (ReSe2, CAS 12038-64-1) is a layered transition-metal dichalcogenide (TMD) that crystallizes in a distorted triclinic 1T′ phase distinct from the hexagonal 2H structure of conventional TMDs such as MoS2 and WS2. It is an indirect-band-gap semiconductor with a bulk optical gap of 1.18–1.19 eV and a near-infrared absorption edge extending to approximately 1560 nm, far beyond the visible range of MoS2 or WS2.

Molecular Formula ReSe2
Molecular Weight 344.1 g/mol
CAS No. 12038-64-1
Cat. No. B085551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhenium selenide (ReSe2)
CAS12038-64-1
Molecular FormulaReSe2
Molecular Weight344.1 g/mol
Structural Identifiers
SMILES[Se]=[Re]=[Se]
InChIInChI=1S/Re.2Se
InChIKeyCUYHGAIVHCHFIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ReSe2 Rhenium Diselenide: Baseline Properties and Structural Overview for Procurement Specification


Rhenium diselenide (ReSe2, CAS 12038-64-1) is a layered transition-metal dichalcogenide (TMD) that crystallizes in a distorted triclinic 1T′ phase distinct from the hexagonal 2H structure of conventional TMDs such as MoS2 and WS2 [1]. It is an indirect-band-gap semiconductor with a bulk optical gap of 1.18–1.19 eV and a near-infrared absorption edge extending to approximately 1560 nm, far beyond the visible range of MoS2 or WS2 [1][2]. The compound possesses a highly anisotropic crystal structure characterized by covalently bonded Re–Re “chains” that impart strong in-plane optical, electronic, and thermal anisotropy [1]. ReSe2 is commercially available in polycrystalline powder and single-crystal forms synthesized by chemical vapor transport or flux methods [2].

Why ReSe2 Cannot Be Substituted by Generic MoS2 or WS2: Critical Differentiators for Scientific Selection


ReSe2 cannot be interchanged with conventional TMDs such as MoS2, WS2, MoSe2, or WSe2 because its triclinic 1T′ crystal structure and Re-chain backbone produce a fundamentally different spectroscopic fingerprint, electronic structure, and anisotropic response [1][2]. Unlike MoS2, which undergoes an indirect-to-direct band-gap transition from bulk to monolayer, ReSe2 maintains its indirect character across all layer thicknesses with minimal band-gap variation (Δ < 0.1 eV from bulk to monolayer), preserving consistent optoelectronic behavior independent of exfoliation quality [1][2]. Its strong in-plane optical and electronic anisotropy—absent in the 2H-phase TMDs—makes it uniquely suited for polarization-sensitive applications where isotropic materials fail [3]. These differences are quantifiable and have direct consequences for device design, integration, and procurement specifications.

ReSe2 Quantitative Evidence Guide: Head-to-Head Data vs. MoS2, WS2, WSe2, and ReS2


Layer-Independent Indirect Band Gap vs. MoS2/WS2 Indirect-to-Direct Transition

ReSe2 retains its indirect band-gap character from bulk to monolayer with a minimal gap reduction of ≤0.09 eV, in contrast to MoS2 and WS2 which transition from an indirect gap in the bulk (~1.2 eV) to a direct gap in the monolayer (~1.8–1.9 eV) [1][2]. This layer-independent electronic structure means ReSe2 devices are tolerant to exfoliation variations and do not require precise monolayer control for consistent semiconducting behavior [1].

Band gap engineering 2D semiconductor Optoelectronics

Near-Infrared Absorption Edge out to 1560 nm vs. MoS2 Limited to Visible 400–700 nm

The absorption wavelength range of ReSe2 extends to 1560 nm, covering the near-infrared (NIR) telecom window, whereas MoS2 and WS2 are restricted to the visible range (400–700 nm) [1][2]. This arises from ReSe2's narrower indirect band gap of 1.18–1.23 eV compared with MoS2 monolayer direct gap of ~1.8 eV [3].

Infrared photodetection Broadband absorption NIR sensing

In-Plane Carrier Mass Anisotropy Exceeding a Factor of 4 vs. Isotropic Transport in MoS2 and WS2

Angle-resolved photoemission spectroscopy (ARPES) reveals that the effective mass of hole carriers in ReSe2 is approximately 4 times larger perpendicular to the Re-chain direction than along it, a direct consequence of the 1D-chain structural motif [1]. In contrast, 2H-phase TMDs such as MoS2 and WS2 exhibit isotropic in-plane effective masses [1][2].

Anisotropic transport Angle-resolved photoemission Polarization-sensitive electronics

Reduced Young's Modulus ~37 GPa Enables Higher Mechanical Compliance than MoS2 (~140 GPa) and ReS2 (~79 GPa)

Nanoindentation measurements yield a reduced Young's modulus of 37.06 GPa for ReSe2, significantly lower than the 143.93 GPa measured for MoS2, 78.57 GPa for ReS2, and 37.94 GPa for WSe2 under identical experimental conditions [1][2]. ReSe2 is the most compliant among the tested TMDs.

Nanomechanics Flexible electronics Strain engineering

In-Plane Thermal Conductivity Anisotropy Ratio of 4.3× vs. Isotropic Thermal Transport in Conventional TMDs

Frequency-domain thermoreflectance measurements show that ReSe2 exhibits an in-plane thermal conductivity anisotropy ratio of 4.3× (κ_max = 116 ± 3 W/m·K along polarization of principal Raman modes, κ_min = 27 ± 1 W/m·K perpendicular), and a through-plane conductivity of 2.31 ± 0.01 W/m·K yielding an in-plane-to-through-plane ratio of 50× [1]. In comparison, MoS2 and WS2 display isotropic in-plane thermal transport [1][2].

Thermal management Anisotropic thermal transport Thermoelectrics

Ambipolar FET Mobility Exceeding 10² cm²/V·s vs. Predominantly n‑Type MoS2 with 60 cm²/V·s

Multilayer triclinic ReSe2 field-effect transistors (FETs) exhibit ambipolar transport with electron mobilities in excess of 10² cm²/V·s at room temperature, in contrast to MoS2 FETs which are predominantly n‑type with typical mobility around 60 cm²/V·s [1][2]. The ambipolarity enables both n‑ and p‑channel operation from a single material, a feature not available with conventional MoS2 or WS2 without complex doping schemes [1].

Ambipolar transistor Field-effect mobility Logic circuits

ReSe2 Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation


Polarization-Sensitive Near-Infrared Photodetectors (1550 nm Telecom Band)

ReSe2's absorption edge at 1560 nm directly covers the telecom C‑band, while its in-plane optical dichroism (linearly dichroic ratio up to ~2.62 at 808 nm) enables polarization-resolved detection without external polarizers . Unlike MoS2 photodetectors—which operate only in the visible and lack intrinsic polarization sensitivity—ReSe2-based devices deliver photoresponsivities up to 1.18 × 10⁶ A/W with rise/decay times of 58/263 ms even without heterostructure engineering . This combination makes ReSe2 the preferred active material for integrated NIR polarization-sensitive imaging arrays.

Flexible and Strain-Tunable Electronics Leveraging Low Elastic Modulus

With a reduced Young's modulus of ~37 GPa—approximately 3.9× lower than MoS2—ReSe2 is inherently more compliant and can accommodate larger elastic strains without fracture . This property is critical for flexible electronics, wearable sensors, and strain-engineered devices where the active channel must conform to curved surfaces or undergo repeated mechanical deformation. Procurement of ReSe2 over stiffer TMDs is technically justified for applications targeting mechanical flexibility as a primary design requirement.

Simplified Ambipolar Logic Elements and Phase Modulators

ReSe2 FETs exhibit ambipolar transport with electron mobilities exceeding 10² cm²/V·s at room temperature, enabling a single ReSe2 channel to support both n‑type and p‑type operation . This contrasts with MoS2, which is strongly n‑type and requires extrinsic doping for hole conduction. The ambipolarity has been exploited to demonstrate gate-voltage-tunable phase modulators with phase shifts of 90° and nearly 180°, providing a path toward ultra-thin digital synthesizers and simplified complementary logic circuits without heterostacking .

Anisotropic Thermal Management for Thermoelectric and High-Power Devices

The in-plane thermal conductivity anisotropy of 4.3× and the in-plane-to-through-plane ratio of 50× enable directional heat spreading where thermal energy is preferentially routed along the high-conductivity axis while minimizing cross-plane heat loss . This anisotropic thermal signature is absent in isotropic TMDs such as MoS2 and WS2. ReSe2 is therefore a candidate for thermoelectric modules and power-dense electronic packages that require spatially engineered thermal dissipation paths.

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